molecular formula C26H30ClNO2 B3979774 1-(2-allylphenoxy)-3-(dibenzylamino)-2-propanol hydrochloride

1-(2-allylphenoxy)-3-(dibenzylamino)-2-propanol hydrochloride

Cat. No. B3979774
M. Wt: 424.0 g/mol
InChI Key: ZKPMISWLEBZFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-allylphenoxy)-3-(dibenzylamino)-2-propanol hydrochloride, also known as ABD compound, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(2-allylphenoxy)-3-(dibenzylamino)-2-propanol hydrochloride compound involves its interaction with various cellular targets, including ion channels, receptors, and enzymes. This compound compound has been shown to modulate the activity of voltage-gated potassium channels, which are involved in regulating the excitability of cells. This compound compound also interacts with the dopamine D2 receptor, which is involved in regulating the release of neurotransmitters in the brain. Additionally, this compound compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound compound has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. This compound compound has been found to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. This compound compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

1-(2-allylphenoxy)-3-(dibenzylamino)-2-propanol hydrochloride compound has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. However, this compound compound also has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 1-(2-allylphenoxy)-3-(dibenzylamino)-2-propanol hydrochloride compound, including its potential applications in drug discovery and development. This compound compound has been shown to have promising anti-cancer and neuroprotective effects, and further research is needed to explore its potential as a therapeutic agent. Additionally, the development of novel synthetic methods for this compound compound could lead to the discovery of new analogs with improved properties and efficacy.

Scientific Research Applications

1-(2-allylphenoxy)-3-(dibenzylamino)-2-propanol hydrochloride compound has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and cardiovascular disease. In cancer research, this compound compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, this compound compound has been found to have neuroprotective effects and improve cognitive function. In cardiovascular disease, this compound compound has been shown to reduce blood pressure and improve cardiac function.

properties

IUPAC Name

1-(dibenzylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2.ClH/c1-2-11-24-16-9-10-17-26(24)29-21-25(28)20-27(18-22-12-5-3-6-13-22)19-23-14-7-4-8-15-23;/h2-10,12-17,25,28H,1,11,18-21H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPMISWLEBZFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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